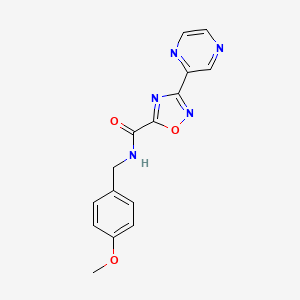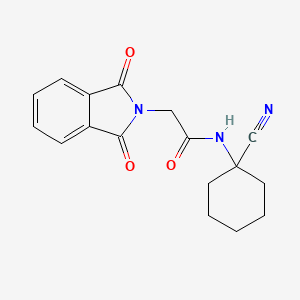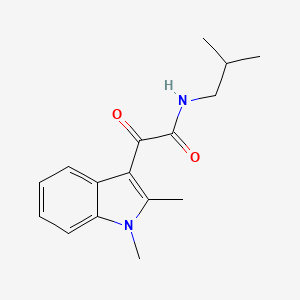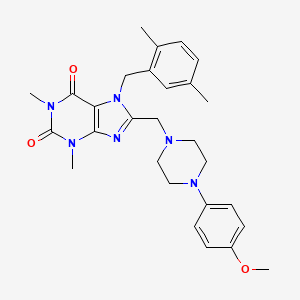![molecular formula C17H15N3O2S2 B2465848 (E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 301338-50-1](/img/structure/B2465848.png)
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Occurrence, Toxicity, and Biodegradation of Thiophene Derivatives
Thiophene derivatives, including the mentioned compound, play a significant role in the context of petroleum and fossil fuels. They form a considerable part of organosulfur compounds in these substances. Studies have primarily focused on Dibenzothiophene (DBT) as a model compound in biodegradation studies. However, the fate of other organosulfur compounds, including variants of thiophene, in petroleum-contaminated environments has been relatively understudied. Recent research has highlighted the existence of polar sulfur-containing metabolites that were previously undetected, emphasizing the need for further study in this area (Kropp & Fedorak, 1998).
Structure-Activity Relationships in Thiophene Derivatives
Thiophene derivatives exhibit a broad spectrum of molecular structures and therapeutic properties. However, the structure-activity relationships of these compounds have been extensively reviewed, revealing no consistent pattern of activity. The replacement of the thiophene ring with various aromatic rings does not result in a consistent superiority of any molecular structures, indicating the complexity and the need for tailored approaches in the utilization of these compounds for specific therapeutic purposes (Drehsen & Engel, 1983).
Potential Carcinogenicity of Thiophene Analogues
The replacement of aromatic rings in biologically active molecules with thiophene rings has been studied, especially in the context of understanding the carcinogenic potential of such compounds. The thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, providing insights into the chemical and biological behaviors of these compounds. This research emphasizes the importance of in-depth studies to ascertain the potential health risks associated with these compounds (Ashby et al., 1978).
Bioactivities and Applications of Thiophene Derivatives
Thiophene derivatives are present in a variety of natural and synthetic compounds with valuable bioactivities. These compounds have applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their applications are not limited to pharmaceuticals but extend to organic materials, agrochemicals, flavors, and dyes due to their diverse properties and functionalities. The synthesis and potential applications of these derivatives have garnered significant attention, indicating their importance across multiple industries (Xuan, 2020).
Propriétés
IUPAC Name |
2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c18-9-10(8-11-4-3-7-23-11)16(22)20-17-14(15(19)21)12-5-1-2-6-13(12)24-17/h3-4,7-8H,1-2,5-6H2,(H2,19,21)(H,20,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPISUGFAIXPV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CS3)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=CS3)/C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)
![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)


![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)


![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)
